methyl (4-iodo-1H-pyrazol-1-yl)acetate
Overview
Description
Methyl (4-iodo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C6H7IN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an iodine atom at the 4-position of the pyrazole ring and an ester group at the 1-position makes this compound unique and valuable in various chemical and biological applications.
Mechanism of Action
Target of Action
Methyl (4-iodo-1H-pyrazol-1-yl)acetate is a compound that has been studied for its potential biological activities It’s known that pyrazole derivatives, which include this compound, have a broad range of biological activities such as antibacterial, anti-inflammatory, antitumor, and others .
Mode of Action
It’s known that pyrazoles can undergo nucleophilic and electrophilic substitution reactions . This suggests that this compound might interact with its targets through similar mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that this compound could affect multiple pathways, leading to downstream effects such as inhibition of bacterial growth or reduction of inflammation.
Pharmacokinetics
It’s known that the polar nature of the imidazole ring, which is structurally similar to the pyrazole ring, can improve the pharmacokinetic parameters of imidazole-containing compounds . This suggests that this compound might have similar properties, potentially impacting its bioavailability.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that the action of this compound could result in various molecular and cellular effects, depending on the specific target and biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-iodo-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring, which is then iodinated using iodine in the presence of an oxidizing agent . The final step involves esterification with methanol to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-iodo-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form pyrazolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Pyrazolines.
Hydrolysis Products: 4-iodo-1H-pyrazole-1-acetic acid.
Scientific Research Applications
Methyl (4-iodo-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromopyrazol-1-yl)acetate
- Methyl 2-(4-chloropyrazol-1-yl)acetate
- Methyl 2-(4-fluoropyrazol-1-yl)acetate
Uniqueness
Methyl (4-iodo-1H-pyrazol-1-yl)acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine contribute to its unique binding properties and reactivity in substitution reactions .
Properties
IUPAC Name |
methyl 2-(4-iodopyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSDZHLLBZDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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